molecular formula C13H16BrFN2 B1381634 7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline CAS No. 1774058-58-0

7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1381634
M. Wt: 299.18 g/mol
InChI Key: ROJMLWGOWDZIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C13H16BrFN2. It has a molecular weight of 299.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline consists of a cyclopentyl group attached to a tetrahydroquinoxaline core, which is further substituted with bromo and fluoro groups .

Scientific Research Applications

Chemical Structure and Reactivity

The compound, 7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline, is known for its unique chemical structure that facilitates various reactions in synthetic chemistry. For instance, the rearrangement of halo-substituted 3-amino-3,4-dihydro-l-hydroxycarbostyrils, including 7-bromo and 6-fluoro derivatives, has been extensively studied. This rearrangement process is critical in the formation of dihalolactams, a key chemical transformation in heterocyclic chemistry (McCord et al., 1982).

Synthesis of Quinoline Derivatives

The compound also plays a vital role in the synthesis of quinoline derivatives. For example, efficient and selective synthesis of quinoline derivatives, involving bromination reactions and conversion to bromoquinolines, is facilitated by related compounds. These synthesized quinoline derivatives have extensive applications in pharmaceuticals and material science (Şahin et al., 2008).

Solid Phase Synthesis

Furthermore, derivatives of 7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline are crucial in solid-phase synthesis. The solid-phase synthesis of tetrahydroquinoxalinones, using related bromo-fluoro compounds, is a noteworthy method in the development of complex organic molecules. This method offers advantages in synthesizing pharmaceutical compounds and creating molecular diversity (Lee et al., 1997).

Safety And Hazards

Specific safety and hazard information for 7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline is not provided in the available resources .

properties

IUPAC Name

6-bromo-4-cyclopentyl-7-fluoro-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFN2/c14-10-7-13-12(8-11(10)15)16-5-6-17(13)9-3-1-2-4-9/h7-9,16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJMLWGOWDZIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNC3=CC(=C(C=C32)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
7-Bromo-1-cyclopentyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline

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